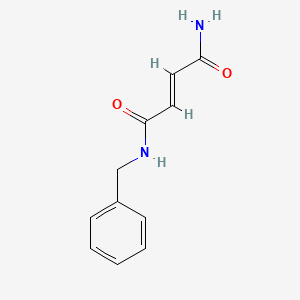

But-2-enedioic acid amide benzylamide

Description

But-2-enedioic acid amide benzylamide is a structurally distinct compound characterized by its α,β-unsaturated amide core and benzylamide substituent. This moiety confers unique electronic and steric properties, influencing its biological interactions. Key structural features include the conjugated double bond (enhancing electrophilicity) and the benzylamide group, which modulates target binding and metabolic stability.

Properties

IUPAC Name |

(E)-N'-benzylbut-2-enediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-10(14)6-7-11(15)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)(H,13,15)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRXZYXRIRFJCU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid amide benzylamide typically involves the reaction of but-2-enedioic acid with benzylamine. One common method is the direct amidation of carboxylic acids with amines using a dehydrating agent. For example, the reaction can be catalyzed by boronic acids or metal-organic frameworks (MOFs) under mild conditions .

Industrial Production Methods

In industrial settings, the production of amides often involves the use of coupling agents such as carbodiimides or carbonyldiimidazole. These agents facilitate the formation of the amide bond between the carboxylic acid and the amine. Additionally, electrosynthesis has emerged as a greener and more sustainable method for the preparation of amides .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid amide benzylamide can undergo various chemical reactions, including:

Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amide group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: N-alkylated amides

Scientific Research Applications

But-2-enedioic acid amide benzylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of but-2-enedioic acid amide benzylamide involves its interaction with specific molecular targets. For example, it can act as an allosteric modulator of the γ-aminobutyric acid (GABA) receptor complex, influencing neurotransmission . Additionally, it may interact with voltage-sensitive calcium channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticancer Activity

Benzylamide derivatives are often compared to phenylamide, aliphatic amide, and cyclohexylamide analogs. In trans-indole-3-acrylamide derivatives, benzylamide-containing compounds (e.g., 3g–k ) exhibited lower antiproliferative potency against cancer cell lines (HeLa, Raji, HL-60) compared to phenylamide analogs (e.g., 3a–e ) . For instance:

| Compound Series | Substituent | IC50 (µM) for Raji/HL-60 | Key Observation |

|---|---|---|---|

| Phenylamide | 3,4,5-Trimethoxy | 9.5 / 5.1 | Most potent in series |

| Benzylamide | 2,3-Dimethoxy (3h) | >20 / >20 | Weak activity |

The reduced activity of benzylamides is attributed to steric hindrance from the benzyl group, limiting interactions with tubulin or other targets . Conversely, phenylamide derivatives with electron-donating methoxy groups showed enhanced solubility and binding affinity.

Anticonvulsant Activity

In C(2)-hydrocarbon PAADs (Primary Amino Acid Derivatives), benzylamide groups outperformed cyclohexylmethylamide analogs. For example:

| Compound | Amide Type | ED50 (MES Test) | Neurotoxicity | Protective Index (PI) |

|---|---|---|---|---|

| (R)-N′-Benzylamide | Benzylamide | 30 mg/kg (rats) | Moderate | 3.2 |

| Cyclohexylmethylamide | Aliphatic amide | 45 mg/kg (rats) | Low | 1.8 |

Benzylamide derivatives demonstrated superior anticonvulsant efficacy due to optimal hydrogen bonding and π-π interactions with neuronal targets. Methylation of the methylene linker in benzylamides, however, abolished activity, emphasizing the importance of the unmodified benzylamide scaffold .

TRPM8 Antagonist Activity

In β-lactam TRPM8 antagonists, benzylamide derivatives (e.g., 5a,b ) showed comparable potency to aliphatic amides (e.g., 4a,b ) but were less tolerant to bulky substituents:

| Compound | Amide Type | IC50 (TRPM8) | Key Modification |

|---|---|---|---|

| 5a,b | Benzylamide | 0.8 µM | Unsubstituted benzyl |

| 6a,b | Dichloro-benzyl | 5.2 µM | Reduced potency |

Chlorination of the benzyl group disrupted hydrophobic interactions with the TRPM8 channel, highlighting the sensitivity of benzylamide substituents to electronic effects .

Anti-Inflammatory Activity

Hydroxylated benzylamide derivatives (e.g., hydroxyl-substituted benzylpropanamide) exhibited enhanced anti-inflammatory activity compared to non-hydroxylated analogs. For example:

| Compound | NO Inhibition (%) | PGE2 Inhibition (%) |

|---|---|---|

| Parent Nialamide | 22 | 18 |

| Hydroxy-Benzylamide | 68 | 72 |

The hydroxyl group improved antioxidant capacity and COX-2 suppression, underscoring the role of polar substituents in benzylamide derivatives .

GSTO1 Inhibitor Selectivity

In glutathione S-transferase Omega 1 (GSTO1) inhibitors, benzylamide (KT30) matched cyclohexylamide in potency but lacked selectivity:

| Compound | Amide Type | GSTO1 IC50 | Selectivity (GSTO1/GSTP1) |

|---|---|---|---|

| KT30 | Benzylamide | 1.2 µM | 8.3 |

| Cyclohexylamide | Aliphatic | 1.5 µM | 12.1 |

The benzylamide’s planar conformation may increase off-target interactions, reducing selectivity .

Analgesic Activity

Benzylamide derivatives in 4H-pyrido[1,2-a]pyrimidine analogs showed moderate analgesic effects, but methylation of the methylene bridge (e.g., 3l–n ) abolished activity:

| Compound | Writhing Inhibition (%) | Structural Feature |

|---|---|---|

| 3a | 45 | Unmodified benzylamide |

| 3l | 8 | Methylated bridge |

The unmodified benzylamide scaffold is critical for maintaining hydrogen-bonding interactions with pain receptors .

Biological Activity

But-2-enedioic acid amide benzylamide, a compound characterized by its amide functional group and the presence of a benzyl moiety, has garnered attention for its diverse biological activities. This article explores its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

But-2-enedioic acid amide benzylamide features a double bond in the butenedioic acid backbone and an amide linkage with a benzyl group. This unique structure enhances its lipophilicity and reactivity, influencing its interaction with biological targets. The compound can undergo various chemical reactions, including nucleophilic substitutions and hydrolysis.

Biological Activity

Research indicates that but-2-enedioic acid amide derivatives exhibit significant biological activities, particularly in the following areas:

1. Enzyme Inhibition

But-2-enedioic acid amide benzylamide has shown potential as an inhibitor of various enzymes. Notably, derivatives have been identified as inhibitors of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Table 1: Enzyme Inhibition Activities

| Compound Name | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| But-2-enedioic acid amide benzylamide | G protein-coupled receptors | Competitive | |

| But-2-enedioic acid amide (2-chloro) | Acetylcholinesterase | Non-competitive |

2. Anticholinesterase Activity

The compound has demonstrated anticholinesterase activity, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's. This activity is attributed to its ability to inhibit the breakdown of acetylcholine, thus enhancing neurotransmission.

3. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of but-2-enedioic acid amide benzylamide with various biological targets. These studies suggest that modifications to the benzyl group can significantly alter binding interactions and specificity towards different receptors.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type | Reference |

|---|---|---|---|

| Muscarinic Acetylcholine Receptor | -9.5 | Hydrogen bonding | |

| Dopamine D2 Receptor | -8.7 | Hydrophobic interactions |

Case Studies

Several studies have highlighted the therapeutic potential of but-2-enedioic acid amide derivatives:

- Neuroprotective Effects : A study demonstrated that a derivative exhibited protective effects against oxidative stress in neuronal cell lines, suggesting its potential in neuroprotection.

- Anti-inflammatory Properties : Research indicated that but-2-enedioic acid amide benzylamide could reduce inflammatory markers in animal models of inflammation, supporting its use in treating inflammatory diseases.

- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various pathogens, showing promising results that warrant further investigation for potential drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.